Cas no 303987-07-7 (2-(2-CHLOROBENZOYL)-3-PHENYL-5(2H)-ISOXAZOLONE)
2-(2-CHLOROBENZOYL)-3-PHENYL-5(2H)-ISOXAZOLONE Chemical and Physical Properties
Names and Identifiers
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- 2-(2-CHLOROBENZOYL)-3-PHENYL-5(2H)-ISOXAZOLONE
- 2-(2-chlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one
- 5(2H)-Isoxazolone, 2-(2-chlorobenzoyl)-3-phenyl-
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- MDL: MFCD01315597
- Inchi: 1S/C16H10ClNO3/c17-13-9-5-4-8-12(13)16(20)18-14(10-15(19)21-18)11-6-2-1-3-7-11/h1-10H
- InChI Key: ZPKHEVSTNNMFCE-UHFFFAOYSA-N
- SMILES: O1C(=O)C=C(C2=CC=CC=C2)N1C(=O)C1=CC=CC=C1Cl
2-(2-CHLOROBENZOYL)-3-PHENYL-5(2H)-ISOXAZOLONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB299029-100 mg |
2-(2-Chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone; . |
303987-07-7 | 100 mg |
€221.50 | 2023-07-20 | ||
| Key Organics Ltd | 11M-920-1MG |
2-(2-chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone |
303987-07-7 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 11M-920-5MG |
2-(2-chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone |
303987-07-7 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 11M-920-10MG |
2-(2-chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone |
303987-07-7 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | 11M-920-50MG |
2-(2-chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone |
303987-07-7 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | 11M-920-100MG |
2-(2-chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone |
303987-07-7 | >90% | 100mg |
£146.00 | 2025-02-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1666031-1mg |
2-(2-Chlorobenzoyl)-3-phenylisoxazol-5(2H)-one |
303987-07-7 | 98% | 1mg |
¥499.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1666031-2mg |
2-(2-Chlorobenzoyl)-3-phenylisoxazol-5(2H)-one |
303987-07-7 | 98% | 2mg |
¥578.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1666031-5mg |
2-(2-Chlorobenzoyl)-3-phenylisoxazol-5(2H)-one |
303987-07-7 | 98% | 5mg |
¥617.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1666031-10mg |
2-(2-Chlorobenzoyl)-3-phenylisoxazol-5(2H)-one |
303987-07-7 | 98% | 10mg |
¥862.00 | 2024-08-02 |
2-(2-CHLOROBENZOYL)-3-PHENYL-5(2H)-ISOXAZOLONE Suppliers
2-(2-CHLOROBENZOYL)-3-PHENYL-5(2H)-ISOXAZOLONE Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 2-(2-CHLOROBENZOYL)-3-PHENYL-5(2H)-ISOXAZOLONE
Professional Introduction to Compound with CAS No. 303987-07-7 and Product Name: 2-(2-CHLOROBENZOYL)-3-PHENYL-5(2H)-ISOXAZOLONE
Compound with the CAS number 303987-07-7 and the product name 2-(2-CHLOROBENZOYL)-3-PHENYL-5(2H)-ISOXAZOLONE represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates both chlorobenzoyl and phenyl groups, which are known for their diverse pharmacological properties and interactions with biological targets.
The 2-(2-CHLOROBENZOYL)-3-PHENYL-5(2H)-ISOXAZOLONE moiety is particularly noteworthy for its role as a key intermediate in the synthesis of various bioactive molecules. The isoxazolone ring system, a heterocyclic structure, is well-documented for its ability to modulate biological pathways by serving as a scaffold for small-molecule drugs. This compound’s design allows for selective interactions with enzymes and receptors, making it a promising candidate for further exploration in therapeutic contexts.
Recent research has highlighted the compound’s potential in addressing inflammatory and immunomodulatory disorders. Studies have demonstrated that derivatives of 2-(2-CHLOROBENZOYL)-3-PHENYL-5(2H)-ISOXAZOLONE can exhibit significant anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. The chlorobenzoyl group, in particular, has been shown to enhance binding affinity to certain protein targets, thereby improving the efficacy of drug candidates.
In addition to its anti-inflammatory properties, this compound has shown promise in preclinical studies related to neurodegenerative diseases. The phenyl group within its structure contributes to its ability to cross the blood-brain barrier, a critical factor for drugs targeting central nervous system disorders. Researchers are exploring its potential as a precursor for novel therapeutics aimed at mitigating the progression of conditions such as Alzheimer’s disease and Parkinson’s disease.
The synthesis of 303987-07-7 involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These techniques not only enhance the scalability of production but also minimize unwanted byproducts, ensuring the compound meets stringent quality standards.
The pharmacokinetic profile of 303987-07-7 is another area of active investigation. Preliminary data suggest that the compound exhibits moderate solubility in water and lipids, which is favorable for formulation into oral or injectable medications. Furthermore, its metabolic stability appears to be suitable for extended half-life applications, potentially reducing dosing frequency in therapeutic regimens.
From a medicinal chemistry perspective, the versatility of 2-(2-CHLOROBENZOYL)-3-PHENYL-5(2H)-ISOXAZOLONE lies in its ability to serve as a modular scaffold. By modifying specific functional groups within its structure, chemists can generate libraries of derivatives with tailored pharmacological properties. This approach aligns with modern drug discovery strategies that emphasize diversity and selectivity.
The regulatory landscape for compounds like 303987-07-7 is also evolving, with increasing emphasis on sustainable and environmentally friendly synthetic routes. Green chemistry principles are being integrated into the development process to minimize waste and hazardous byproducts. Such efforts not only enhance safety but also contribute to cost-effective production methods.
Collaborative research initiatives between academic institutions and pharmaceutical companies are accelerating the exploration of 303987-07-7’s potential applications. These partnerships leverage complementary expertise in synthetic chemistry, computational modeling, and preclinical testing to streamline drug development pipelines. The shared goal is to translate laboratory findings into viable therapeutic options for patients worldwide.
Looking ahead, the future prospects for 2-(2-CHLOROBENZOYL)-3-PHENYL-5(2H)-ISOXAZOLONE appear promising, driven by ongoing research and technological advancements. Innovations in automation and artificial intelligence are expected to further optimize synthetic pathways and accelerate the discovery of novel derivatives. As our understanding of biological systems continues to expand, compounds like 303987-07-7 will play an increasingly vital role in addressing complex diseases.
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